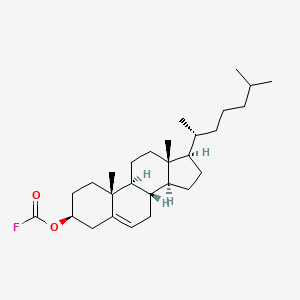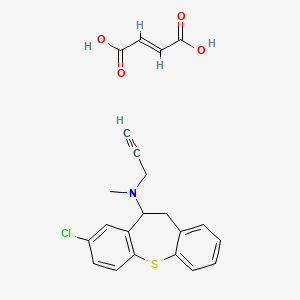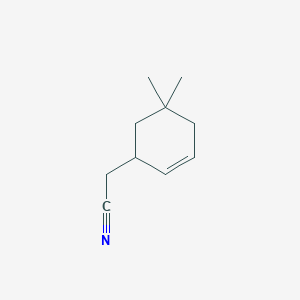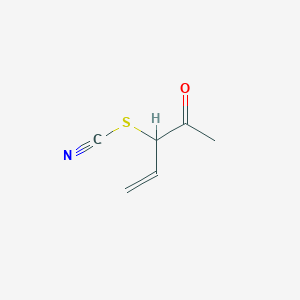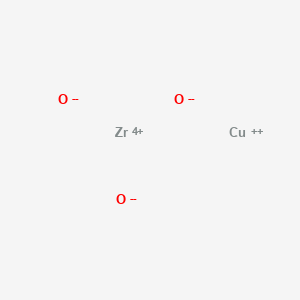
Copper zirconium trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper zirconium trioxide is a mixed metal oxide compound that combines copper and zirconium in a trioxide form. This compound is of significant interest due to its unique chemical and physical properties, which make it valuable in various industrial and scientific applications. The combination of copper and zirconium results in a material that exhibits enhanced catalytic, structural, and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper zirconium trioxide can be synthesized through various methods, including co-precipitation, sol-gel processes, and thermal treatments. One common method involves the co-precipitation of copper and zirconium salts, followed by calcination at high temperatures to form the desired oxide. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale thermal treatments. This involves heating a mixture of copper and zirconium precursors in an oxidizing atmosphere at temperatures ranging from 800°C to 1200°C. The resulting product is then subjected to various purification and characterization processes to ensure its quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Copper zirconium trioxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both copper and zirconium.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures. This reaction typically results in the formation of higher oxidation state compounds.
Reduction: The compound can be reduced using hydrogen or other reducing agents, leading to the formation of lower oxidation state products.
Substitution: this compound can undergo substitution reactions with various reagents, resulting in the replacement of one or more of its constituent elements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state oxides, while reduction reactions may yield lower oxidation state compounds.
Aplicaciones Científicas De Investigación
Copper zirconium trioxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and dehydrogenation processes.
Biology: The compound’s biocompatibility makes it useful in biomedical applications, such as drug delivery systems and biosensors.
Medicine: this compound is being explored for its potential in medical imaging and as an antimicrobial agent.
Industry: It is used in the production of advanced ceramics, electronic components, and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of copper zirconium trioxide involves its interaction with molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of active sites on its surface, which facilitate various chemical reactions. These active sites can interact with reactant molecules, lowering the activation energy and increasing the reaction rate. Additionally, the compound’s electronic properties play a crucial role in its catalytic behavior.
Comparación Con Compuestos Similares
Copper zirconium trioxide can be compared with other similar compounds, such as:
Copper oxide (CuO): While copper oxide is a well-known catalyst, the addition of zirconium enhances its stability and catalytic activity.
Zirconium oxide (ZrO2): Zirconium oxide is known for its high thermal stability and mechanical strength. The incorporation of copper improves its electronic properties and catalytic performance.
Copper-zinc oxide (CuZnO): This compound is another mixed metal oxide with catalytic applications. this compound offers better thermal stability and resistance to deactivation.
Propiedades
Número CAS |
70714-64-6 |
|---|---|
Fórmula molecular |
CuO3Zr |
Peso molecular |
202.77 g/mol |
Nombre IUPAC |
copper;oxygen(2-);zirconium(4+) |
InChI |
InChI=1S/Cu.3O.Zr/q+2;3*-2;+4 |
Clave InChI |
ZECRJOBMSNYMJL-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[Cu+2].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


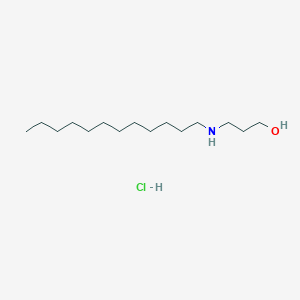
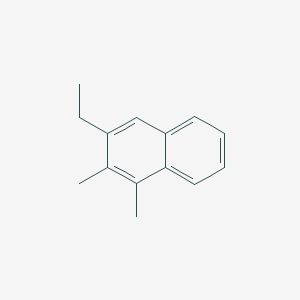
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)
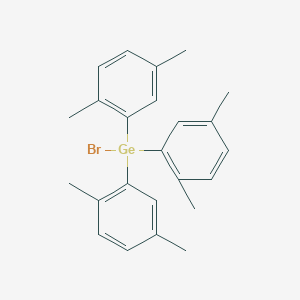
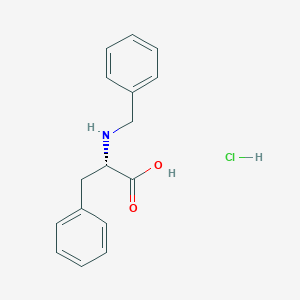
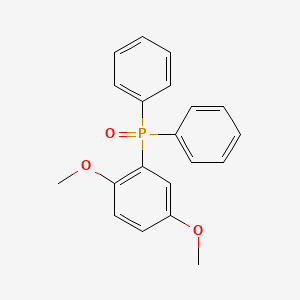
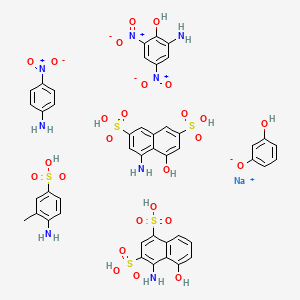
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
